![molecular formula C15H14N2O4 B5617061 N-(2-furylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5617061.png)
N-(2-furylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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Overview
Description
The compound belongs to a broader class of molecules that have been explored for their potential in various applications due to their unique chemical structures and properties. The research and development of such compounds involve detailed analysis of their synthesis, structure, and properties to understand their potential applications and interactions in different chemical environments.
Synthesis Analysis
The synthesis of related benzoxazin derivatives often involves complex reactions including oxidative aminocarbonylation and cyclization processes. For example, a method described involves the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines, showcasing the intricate steps involved in creating such compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of benzoxazine and benzoxazin derivatives is critical in determining their chemical behavior and interactions. Structural analysis often involves X-ray diffraction and NMR studies to establish configurations and conformations. For instance, the structure and stereochemistry of various substituted molecules have been elucidated, providing insights into their molecular frameworks and potential reactivity patterns (Zareef et al., 2008).
Chemical Reactions and Properties
Benzoxazin derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, reactions involving N-alkynylaryl acetamides demonstrate the potential for creating diverse molecules through processes such as dibromohydration, highlighting the reactivity of these compounds and their utility in synthetic chemistry (Qiu et al., 2017).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(16-8-11-4-3-7-20-11)9-17-12-5-1-2-6-13(12)21-10-15(17)19/h1-7H,8-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMAEDPAIDGVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide |
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